molecular formula C24H32N4O4S2 B2823395 6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 489470-93-1

6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2823395
CAS RN: 489470-93-1
M. Wt: 504.66
InChI Key: DPUSWQAHRLUMKG-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry . It includes an isopropyl group, a benzamido group, a tetrahydrothieno[2,3-c]pyridine ring, and a sulfonyl group attached to a methylpiperidine ring . These features suggest that the compound could be a biologically active molecule, possibly designed for interaction with specific biological targets .


Molecular Structure Analysis

The molecular structure of the compound is characterized by a combination of aromatic and aliphatic regions, with the sulfonyl group potentially acting as a polar connector between these regions . The tetrahydrothieno[2,3-c]pyridine ring is a saturated heterocycle, which can contribute to the three-dimensional shape of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the sulfonyl group could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of both polar (sulfonyl, amide) and nonpolar (isopropyl, methylpiperidine) groups could give the compound a balance of hydrophilic and hydrophobic properties .

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

The synthesis of related compounds involves innovative methodologies that could be applicable to the compound . For instance, the study by Youssef et al. (2012) discusses the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave-assisted techniques. These compounds possess significant biological activities, suggesting potential pharmacological applications of structurally similar compounds (Youssef, Azab, & Youssef, 2012).

Structural Analysis and Potential Applications

Another study by Ukrainets et al. (2019) on the synthesis and structure-activity relationship of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides illustrates the detailed structural analysis and potential pharmacological applications of compounds with complex heterocyclic frameworks. This suggests that compounds with similar structural motifs could have analgesic and anti-inflammatory properties (Ukrainets, Burian, Hamza, Voloshchuk, Malchenko, Shishkina, Sidorenko, Burian, & Sim, 2019).

Chemical Modifications and Biological Activities

Modifications on the pyridine nucleus, as discussed by Tada and Yokoi (1989), could lead to significant biological activities. Their work on the radical substitution of pyridine-3-carboxamide highlights the potential of chemical modifications to impart desirable properties to the molecules, suggesting that similar strategies could be applied to enhance the biological activities of compounds like the one (Tada & Yokoi, 1989).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. For example, if the compound is designed to inhibit a specific enzyme, it might do so by binding to the active site of the enzyme and preventing it from catalyzing its normal reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further optimization of its structure to enhance its biological activity, investigation of its mechanism of action, and evaluation of its safety and efficacy in biological models .

properties

IUPAC Name

2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S2/c1-15(2)27-11-10-19-20(14-27)33-24(21(19)22(25)29)26-23(30)17-4-6-18(7-5-17)34(31,32)28-12-8-16(3)9-13-28/h4-7,15-16H,8-14H2,1-3H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUSWQAHRLUMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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